2-(4-Ethoxyphenoxy)ethanamine
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Overview
Description
2-(4-Ethoxyphenoxy)ethan-1-amine is an organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol . This compound is characterized by the presence of an ethoxy group attached to a phenoxy moiety, which is further connected to an ethanamine chain. It is primarily used in research and development due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(4-ethoxyphenoxy)ethan-1-amine typically involves the reaction of 4-ethoxyphenol with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(4-Ethoxyphenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Ethoxyphenoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the development of biologically active molecules.
Medicine: Research into its potential therapeutic effects and its role in drug development is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. It can act on ion channels, enzymes, or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(4-Ethoxyphenoxy)ethan-1-amine can be compared with other similar compounds such as:
2-(4-Methoxyphenoxy)ethan-1-amine: Differing by the presence of a methoxy group instead of an ethoxy group.
2-(4-Propoxyphenoxy)ethan-1-amine: Differing by the presence of a propoxy group.
2-(4-Butoxyphenoxy)ethan-1-amine: Differing by the presence of a butoxy group. These compounds share similar structural features but differ in their specific functional groups, which can influence their chemical reactivity and applications.
Properties
IUPAC Name |
2-(4-ethoxyphenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-2-12-9-3-5-10(6-4-9)13-8-7-11/h3-6H,2,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSWBHOLQPOFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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